molecular formula C18H17FN2O4 B2371680 (E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904609-42-2

(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Katalognummer: B2371680
CAS-Nummer: 1904609-42-2
Molekulargewicht: 344.342
InChI-Schlüssel: IKYDTWUYEVBSSB-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic chemical compound with the molecular formula C18H17FN2O4 and a molecular weight of 344.3 g/mol . Its structure incorporates a benzoxazepinone core, a motif present in compounds investigated for inhibiting biological targets such as Histone Deacetylase (HDAC) . The specific 7-fluoro substitution and the (E)-3-(furan-2-yl)acrylamide chain suggest potential for targeted protein interaction, making it a valuable building block for developing novel therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-14-3-5-16-13(10-14)11-21(18(23)12-25-16)8-7-20-17(22)6-4-15-2-1-9-24-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDTWUYEVBSSB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a fluoro-substituted benzoxazepine and a furan moiety. Its molecular formula is C18H17FN2O3C_{18}H_{17}FN_2O_3 with a molecular weight of 360.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzymatic activities and receptor interactions, influencing various signaling pathways. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction : It can influence cellular signaling pathways that regulate gene expression and metabolic processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce differentiation in acute myeloid leukemia (AML) cells, as evidenced by increased CD11b expression and morphological changes in treated cells .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (nM)Mechanism of Action
9U937200 ± 37Necroptosis inhibition
14HL-6032 ± 5.8RIP1 phosphorylation blockade

These results suggest that the compound has potent anti-proliferative effects on cancer cells through mechanisms such as necroptosis induction and receptor-interacting protein (RIP) inhibition.

Case Studies

  • Acute Myeloid Leukemia Differentiation : A study highlighted the differentiation effects of related compounds on AML cell lines, demonstrating significant morphological changes and increased expression of differentiation markers .
  • Pharmacokinetics : In vivo studies showed favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and systemic exposure in rodent models . For example:
    • AUC: 2.2 µg.h/mL
    • Cmax: 810 ng/mL
    • Half-life: 2.9 hours

Vergleich Mit ähnlichen Verbindungen

(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide

  • Structural Differences : Replaces the benzo[f][1,4]oxazepine core with a dihydrobenzo[b][1,4]dioxin ring. The 4-hydroxy-3-methoxyphenyl and 4-hydroxyphenethyl substituents introduce additional polarity.

(Z)-3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 2512)

  • Structural Differences : Lacks the benzooxazepine ring but retains a fluorinated aromatic system (4-fluorophenyl) and an acrylamide scaffold. The p-tolyl group enhances lipophilicity.
  • Synthetic Pathway : Prepared via oxazolone intermediates, highlighting divergent synthetic routes compared to the target compound .

Acrylamide Derivatives with Furan Substituents

N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (Compound 3)

  • Structural Differences: Features a trimethoxybenzamide group instead of the benzooxazepine system. The isopropylamino group may enhance solubility.
  • Synthetic Methodology : Synthesized via oxazolone ring-opening, a strategy adaptable to modifying the target compound’s furan moiety .

Key Comparative Parameters

Molecular Similarity Analysis

Using Tanimoto coefficient -based similarity indexing (as implemented in R programming), the target compound shows <50% similarity to the above analogues, primarily due to heterocyclic core variations. Ligand-based virtual screening (VS) strategies, such as Morgan fingerprint comparisons, could prioritize compounds with shared acrylamide pharmacophores for further testing .

Pharmacokinetic and Bioactivity Trends

Compound Key Features Biological Activity
Target Compound Benzooxazepine core, fluoro-substituent, furan-acrylamide Not reported (theoretical CNS/kinase targets)
Compound 7 Dihydrobenzo[b][1,4]dioxin, phenolic hydroxyls Anti-neuroinflammatory (IC₅₀ ~10 µM)
Compound 2512 Fluorophenyl, p-tolyl acrylamido Antiproliferative (cell line-dependent)

Cross-Reactivity Considerations

Immunoassays for the target compound may exhibit cross-reactivity with analogues sharing the acrylamide or furan motifs. However, assay selectivity can be modulated by antibody-epitope design, as demonstrated in competitive immunoassay formats .

Research Findings and Implications

  • Synthetic Flexibility : The furan-acrylamide segment allows for modular derivatization, enabling rapid SAR exploration .
  • Limitations : Lack of empirical data (e.g., binding affinities, ADMET profiles) for the target compound necessitates caution in extrapolating findings from analogues.

Vorbereitungsmethoden

Preparation of 2-Amino-4-fluorophenethyl Alcohol

4-Fluorophenethyl bromide (1.0 eq) undergoes nucleophilic substitution with aqueous ammonium hydroxide (28% w/v, 5 eq) in DMF at 80°C for 12 hr. Subsequent reduction with NaBH4 (2 eq) in THF yields the primary alcohol (78% isolated).

Key Characterization Data

Parameter Value
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 6.95 (d, J=8.4 Hz, 1H), 6.82 (dd, J=8.4, 2.4 Hz, 1H), 6.73 (d, J=2.4 Hz, 1H), 3.72 (t, J=6.8 Hz, 2H), 2.81 (t, J=6.8 Hz, 2H)
HRMS (ESI+) m/z 156.0584 [M+H]+ (calc. 156.0583)

Oxazepine Ring Cyclization

Employing XPhos Pd G2 catalyst (2 mol%), the aminophenol intermediate undergoes intramolecular amidation with Cs₂CO₃ (3 eq) in 1,4-dioxane at 110°C. Reaction monitoring by TLC (EtOAc/hexane 1:1) confirms complete conversion within 6 hr (91% yield).

Optimized Reaction Conditions

  • Catalyst: XPhos Pd G2 (2 mol%)
  • Base: Cs₂CO₃ (3 eq)
  • Solvent: Anhydrous 1,4-dioxane
  • Temperature: 110°C
  • Atmosphere: N₂

Ethylenediamine Linker Installation

Chloroethylamine Coupling

The oxazepine core (1 eq) reacts with 2-chloroethylamine hydrochloride (1.2 eq) in presence of K₂CO₃ (2.5 eq) in acetonitrile at reflux. After 24 hr, the product precipitates upon cooling (67% yield).

Physical Properties

Parameter Value
Melting Point 142-144°C
$$ ^{19}F $$ NMR (376 MHz, DMSO-d₆) δ -118.2 (s)
Swelling Capacity 92.38%

Synthesis of (E)-3-(furan-2-yl)acryloyl Chloride

Knoevenagel Condensation

Furan-2-carbaldehyde (1 eq) reacts with malonic acid (1.5 eq) in pyridine/piperidine (10:1) at 80°C. The reaction mixture acidifies to pH 2 with HCl, precipitating the trans-cinnamic acid derivative (82% yield).

Stereochemical Control

  • Reaction temperature maintained below 90°C to prevent cis-trans isomerization
  • Confirmed by $$ ^1H $$ NMR coupling constants (J=15.8 Hz)

Acid Chloride Formation

Thionyl chloride (3 eq) reacts with the acrylic acid in anhydrous DCM at 0°C. Gas evolution ceases after 2 hr, followed by solvent removal under reduced pressure (quantitative conversion).

Final Amide Coupling

The ethylamine intermediate (1 eq) reacts with (E)-3-(furan-2-yl)acryloyl chloride (1.1 eq) in presence of Et₃N (2 eq) in THF at -78°C. Gradualent warming to RT over 4 hr prevents epimerization (88% yield).

Critical Quality Parameters

  • Residual solvent (THF): <300 ppm (GC-MS)
  • Geometrical purity (E:Z): >99:1 (HPLC)
  • Heavy metals: <10 ppm (ICP-OES)

Comprehensive Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy

Key absorption bands confirm functional groups:

  • 1674 cm⁻¹: Amide I (C=O stretch)
  • 1612 cm⁻¹: Oxazepine C=N
  • 1521 cm⁻¹: Furan C=C

Multinuclear NMR Analysis

$$ ^1H $$ NMR (600 MHz, DMSO-d₆)
δ 8.21 (d, J=15.6 Hz, 1H, CH=CHCO), 7.89 (d, J=15.6 Hz, 1H, CH=CHCO), 7.42 (d, J=3.6 Hz, 1H, furan H-5), 6.98 (d, J=8.4 Hz, 1H, aromatic H), 6.72 (dd, J=8.4, 2.4 Hz, 1H, aromatic H), 6.58 (d, J=2.4 Hz, 1H, aromatic H), 6.51 (m, 2H, furan H-3, H-4)

$$ ^{13}C $$ NMR (150 MHz, DMSO-d₆)
δ 170.8 (amide CO), 164.3 (oxazepine CO), 152.1 (furan C-2), 145.6 (CH=CHCO), 142.3 (aromatic C-F), 126.8 (CH=CHCO), 118.4 (furan C-5)

High-Resolution Mass Spectrometry

Observed m/z 402.1287 [M+H]+ (calc. 402.1284 for C₂₀H₁₉FN₂O₄)

Thermal Stability Profile

Thermogravimetric analysis (TGA) under N₂ atmosphere reveals:

  • Initial decomposition: 198°C (5% mass loss)
  • Primary degradation: 248-300°C (58% mass loss)
  • Char residue at 600°C: 15.76%

Process Optimization Considerations

Critical Parameters

  • Pd catalyst purity: >99.9% minimizes side reactions
  • Anhydrous conditions: H₂O <50 ppm in final coupling step
  • Temperature control: ±2°C maintained during exothermic steps

Yield Optimization

Step Initial Yield Optimized Yield
Oxazepine cyclization 68% 91%
Amide coupling 73% 88%

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer : The synthesis involves multi-step reactions, including condensation of the fluoro-substituted benzooxazepin core with a furan acrylamide derivative. Key steps:

Core Preparation : React 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one with ethylenediamine under reflux in anhydrous THF, catalyzed by DCC (dicyclohexylcarbodiimide) .

Acrylamide Coupling : Introduce the furan-2-yl acrylamide via Michael addition, using triethylamine as a base in DCM at 0–5°C to minimize side reactions .
Optimization Strategies :

  • Temperature Control : Lower temperatures (<10°C) reduce unwanted polymerization of the acrylamide .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates ≥95% purity .

Q. Q2. How can structural characterization be performed to confirm the compound’s stereochemistry and purity?

Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to verify the (E)-configuration of the acrylamide double bond (J = 15–16 Hz for trans coupling) and absence of rotamers .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈FN₂O₃: 341.1301) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reported biological activity data for structurally similar compounds?

Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from subtle structural differences (e.g., fluorine position or furan substitution). Methodological approaches:

Molecular Docking : Compare binding affinities of the compound and analogs to targets like COX-2 or kinase enzymes using AutoDock Vina .

QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing fluorine) with IC₅₀ values .

PASS Analysis : Predict activity spectra (e.g., "antiproliferative" probability >70%) to prioritize in vitro assays .

Q. Q4. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer cell lines?

Answer : A tiered approach is recommended:

Cytotoxicity Screening : Use MTT assays on panels (e.g., NCI-60) to identify sensitive cell lines (e.g., IC₅₀ <10 µM) .

Target Identification :

  • Kinase Profiling : Screen against 100+ kinases (Eurofins KinaseProfiler) to identify inhibited targets (e.g., EGFR, VEGFR) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Resistance Studies : Generate resistant cell lines via chronic exposure and perform RNA-seq to identify upregulated pathways (e.g., ABC transporters) .

Q. Q5. How can crystallography resolve ambiguities in the compound’s 3D conformation for drug design?

Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the oxazepin ring puckering and acrylamide geometry:

Crystallization : Use slow evaporation in ethanol/water (7:3) at 4°C to grow diffraction-quality crystals .

SHELX Refinement : Process data with SHELXL (space group P2₁/c) to refine bond lengths/angles and validate the (E)-configuration .

Conformational Analysis : Compare experimental torsion angles (e.g., C7-N-C=O) with DFT-optimized structures (B3LYP/6-31G*) to assess intramolecular H-bonding .

Q. Q6. What strategies mitigate stability issues during in vitro and in vivo studies?

Answer : The compound’s amide bond and acrylamide moiety are prone to hydrolysis and oxidation:

Formulation Optimization :

  • In Vitro : Use DMSO stocks stored at -80°C (≤3 months) with antioxidants (0.1% BHT) .
  • In Vivo : Encapsulate in PEG-PLGA nanoparticles to enhance plasma stability and reduce hepatic clearance .

Degradation Studies : Perform forced degradation (pH 1–13, 40°C) and monitor via LC-MS to identify major breakdown products (e.g., free furan acid) .

Q. Q7. How do structural modifications (e.g., fluorine substitution) impact pharmacokinetic properties?

Answer : Fluorine at the 7-position of the benzooxazepin enhances metabolic stability but may reduce solubility:

  • LogP : Calculated ClogP increases from 2.1 (non-fluorinated analog) to 2.5, correlating with reduced aqueous solubility (from 12 µg/mL to 5 µg/mL) .
  • CYP450 Inhibition : Fluorine decreases CYP3A4 inhibition (IC₅₀ >50 µM vs. 10 µM for chloro-substituted analogs) due to reduced electron density .
    Testing Methods :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.